N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a pyrazolopyrimidine core, a piperazine ring, and a thiophene moiety. This compound has drawn interest in various scientific fields due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multistep synthesis. A common synthetic route might start with the formation of the pyrazolopyrimidine core, followed by the introduction of the piperazine ring through nucleophilic substitution. The final steps involve the coupling of the thiophene carboxamide moiety to the intermediate compound.
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to enhance yield and purity. This often involves using high-pressure reactors, automated synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.
Major Products Formed:
Oxidation Products: : Ketones, sulfoxides.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide has found applications in several scientific research areas:
Chemistry: : Used as a building block in organic synthesis and medicinal chemistry.
Biology: : Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: : Explored as a candidate for drug development, particularly for targeting specific proteins or enzymes.
Industry: : Employed in the development of new materials and polymers due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolopyrimidine core allows it to fit into active sites, while the piperazine and thiophene moieties enhance binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with other compounds having similar cores:
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar core structure but lacks the thiophene moiety, resulting in different biological activities.
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide: : The furan ring replaces the thiophene moiety, affecting the compound's reactivity and binding properties.
By comparing these similar compounds, the uniqueness of this compound becomes evident, particularly in its application potentials and chemical behavior.
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7OS/c31-23(20-7-4-14-32-20)24-8-9-30-22-19(15-27-30)21(25-17-26-22)29-12-10-28(11-13-29)16-18-5-2-1-3-6-18/h1-7,14-15,17H,8-13,16H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZIBISHFBNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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